molecular formula C11H13ClN4OS B7537814 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one

3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one

Cat. No. B7537814
M. Wt: 284.77 g/mol
InChI Key: RJWHJWOKBALEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one, also known as CP-868,596, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been found to possess a range of interesting properties that make it a promising candidate for further research.

Mechanism of Action

3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one exerts its pharmacological effects through the inhibition of various enzymes and pathways such as PI3K, mTOR, and AKT. These enzymes and pathways play a crucial role in the regulation of cell growth, proliferation, and survival. By inhibiting these targets, 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one can effectively block the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function.
Biochemical and Physiological Effects:
3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by suppressing the production of pro-inflammatory cytokines, and improve neurological function by enhancing synaptic plasticity and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one in lab experiments is its potent inhibitory effects on key enzymes and pathways that are involved in various diseases. This makes it a valuable tool for studying the underlying mechanisms of these diseases and developing new therapeutic strategies. However, one of the limitations of using 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for research on 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one. One area of interest is the development of new derivatives and analogs of 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one that can improve its pharmacological properties and reduce its toxicity. Another area of research is the identification of new targets and pathways that can be targeted by 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one for the treatment of various diseases. Finally, further studies are needed to investigate the safety and efficacy of 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one in preclinical and clinical trials.

Synthesis Methods

The synthesis of 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one involves the reaction of 3-(6-chloropyridin-3-yl)methylthio)-4-propyl-1H-1,2,4-triazol-5(4H)-one with sodium hydride in the presence of a suitable solvent such as DMF or DMSO. The reaction yields 3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one as a white solid that can be purified by recrystallization.

Scientific Research Applications

3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to have potent inhibitory effects on several key enzymes and pathways that are involved in the development and progression of these diseases.

properties

IUPAC Name

3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4OS/c1-2-5-16-10(17)14-15-11(16)18-7-8-3-4-9(12)13-6-8/h3-4,6H,2,5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWHJWOKBALEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)NN=C1SCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one

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